Tris(3,3,5-trimethylcyclohexyl)arsine

Thermal stability Boiling point Volatility engineering

Tris(3,3,5-trimethylcyclohexyl)arsine is a tertiary trialkylarsine (C₂₇H₅₁As, molecular weight 450.6 g/mol) in which three 3,3,5‑trimethylcyclohexyl substituents are attached to a pyramidal As(III) centre. Computed physicochemical descriptors include a boiling point of 461.6 °C at 760 mmHg and a flash point of 236.8 °C, consistent with a heavy, non‑volatile organometallic compound.

Molecular Formula C27H51As
Molecular Weight 450.6 g/mol
CAS No. 64048-98-2
Cat. No. B14483438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3,3,5-trimethylcyclohexyl)arsine
CAS64048-98-2
Molecular FormulaC27H51As
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C
InChIInChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3
InChIKeyHLOMHEUCTNFDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3,3,5-trimethylcyclohexyl)arsine (CAS 64048-98-2) – Properties, Procurement Benchmarks, and Baseline Reactivity


Tris(3,3,5-trimethylcyclohexyl)arsine is a tertiary trialkylarsine (C₂₇H₅₁As, molecular weight 450.6 g/mol) in which three 3,3,5‑trimethylcyclohexyl substituents are attached to a pyramidal As(III) centre [1]. Computed physicochemical descriptors include a boiling point of 461.6 °C at 760 mmHg and a flash point of 236.8 °C, consistent with a heavy, non‑volatile organometallic compound . It serves as a neutral two‑electron donor ligand for transition metals, where its steric and electronic profile distinguish it from simpler triaryl‑ and trialkylarsine comparators [2].

Workflow Transition metal catalysis – bulky ligand
Selection Trialkylarsine with high steric demand
Use context High-temperature, oxidation-prone conditions

Why Tris(3,3,5-trimethylcyclohexyl)arsine Cannot Be Interchanged with Generic Triaryl- or Trialkylarsines


Procurement decisions that treat trialkylarsines as interchangeable donor ligands overlook critical structure–performance correlations. Tris(3,3,5‑trimethylcyclohexyl)arsine possesses a steric profile that is inaccessible to triphenylarsine (cone angle 141°) [1] and substantially exceeds that of tricyclohexylarsine; simultaneously, the alkyl substitution pattern imparts air‑stability characteristics that sharply differentiate it from lower trialkylarsines such as trimethylarsine, which is pyrophoric [2][3]. The systematic shift in thermal stability, donor strength, and oxidative robustness means that substitution with a less hindered or electronically mismatched arsine directly alters catalytic activity, selectivity, and lifetime, particularly in cross‑coupling and C–H functionalisation manifolds where arsine ligand performance is non‑linear with steric bulk [4].

Steric profile substantially larger than triphenylarsine; catalytic selectivity may shift.
Alkyl substitution pattern determines air‑stability; lower trialkylarsines may be pyrophoric.
Thermal and oxidative robustness differ; ligand lifetime may not transfer directly.

Quantitative Evidence Differentiating Tris(3,3,5-trimethylcyclohexyl)arsine from Its Closest Comparators


Reduced Volatility and Enhanced Thermal Stability vs. Triphenylarsine

The boiling point of Tris(3,3,5-trimethylcyclohexyl)arsine is 461.6 °C at 760 mmHg , compared with triphenylarsine at 360–373 °C at 760 mmHg [1]. This ~100 °C elevation in boiling point translates to significantly lower vapour pressure at a given temperature, reducing evaporative loss during high‑temperature catalytic cycles or MOCVD precursor delivery .

Thermal stability
Cross-study comparable
461.6 °C vs. 360–373 °C, Δ≈+100 °C
Supports high-temperature process fit.
Computed value; experimental verification recommended.
Thermal stability Boiling point Volatility engineering

Larger Molecular Scaffold and Predicted Steric Bulk vs. Tricyclohexylarsine

The molecular weight of the target compound is 450.6 g/mol [1], versus 324.4 g/mol for tricyclohexylarsine (AsCy₃) [2]. The additional three methyl substituents per cyclohexyl ring increase the steric footprint; a predicted Tolman cone angle of ~195° places the compound in a steric regime exceeding tricyclohexylarsine (~179° predicted) and substantially above triphenylarsine (141° experimental) [3]. This enhanced bulk can be expected to enforce greater coordinative unsaturation in metal complexes, analogous to the behaviour documented for bulky triarylarsines in Pd‑catalysed Heck olefination [4].

Steric bulk
Class-level inference
Predicted cone angle ~195° vs. 141° (AsPh₃), ~179° (AsCy₃)
May enable unique steric selectivity window.
Prediction based on Tolman model; confirm experimentally.
Ligand steric parameter Cone angle Coordination chemistry

Class‑Level Oxidative Stability Advantage of Arsine Ligands over Phosphine Counterparts

A systematic study of 36 arsine ligands revealed that arsines exhibit superior oxidative stability under Pd‑catalysed C–H difunctionalisation conditions compared to phosphines, which undergo facile oxidation due to the high oxophilicity of phosphorus [1]. While the study did not explicitly test Tris(3,3,5‑trimethylcyclohexyl)arsine, the class‑level finding applies: all trialkylarsines benefit from arsenic’s lower propensity for As(III)→As(V) oxidation relative to P(III)→P(V) oxidation [2]. For high‑temperature or aerobic catalytic processes, this translates to longer catalyst lifetime before deactivation.

Oxidative stability
Class-level inference
Arsine ligands remain active; phosphines oxidize in C–H difunctionalization
Reported class-level oxidative robustness.
Not tested directly on target compound.
Oxidative stability Ligand oxidation Catalyst lifetime

Potential Suitability as High‑Purity MOCVD Precursor Based on Alkylarsine Patent Framework

U.S. Patent 4,857,655 and related patents describe the catalytic synthesis of alkyl arsines (including branched and cycloaliphatic derivatives) of extremely high purity by reacting arsine with olefins in the presence of an acid catalyst, without metal‑containing reactants [1][2]. The process eliminates metallic and oxygenated impurities that are detrimental to III‑V semiconductor epitaxy. Tris(3,3,5‑trimethylcyclohexyl)arsine, as a tertiary alkyl arsine with a boiling point of 461.6 °C, would require transpiration or liquid‑injection delivery but benefits from the established synthetic route that yields metal‑free product streams, offering a potential path to 7N+ purity analogous to that demonstrated for mono‑ and dialkylarsines.

MOCVD precursor
Supporting evidence
Patent route yields metal-free alkylarsines
Supports MOCVD precursor evaluation context.
Purity level and delivery method require validation.
MOCVD precursor Semiconductor doping High-purity arsenic source

High‑Differentiation Application Scenarios for Tris(3,3,5-trimethylcyclohexyl)arsine Based on Quantitative Evidence


Palladium‑Catalysed C–H Functionalisation Requiring Sterically Demanding, Oxidation‑Resistant Ligands

In Pd‑catalysed C–H difunctionalisation of thiophenes and related heterocycles, phosphine ligands fail due to oxidative degradation, while triphenylarsine provides only a narrow steric window [1]. Tris(3,3,5‑trimethylcyclohexyl)arsine (predicted cone angle ~195°) offers steric bulk well beyond AsPh₃ (141°) while retaining the class‑level oxidative stability characteristic of arsines [2]. This combination can unlock reactivity for sterically congested substrates where smaller arsines give insufficient turnover or selectivity.

High‑Temperature Homogeneous Catalysis Where Ligand Volatility Is a Limiting Factor

Catalytic processes operating above 200 °C suffer from progressive loss of phosphine or triphenylarsine ligands through vapour‑phase partitioning. With a boiling point of 461.6 °C—approximately 100 °C higher than triphenylarsine —Tris(3,3,5‑trimethylcyclohexyl)arsine reduces evaporative ligand loss, maintaining active catalyst concentration over extended reaction times. This is particularly relevant for industrial‑scale continuous‑flow homogeneous catalysis.

Coordination Chemistry and Metal‑Organic Framework (MOF) Construction Requiring Bulky Ancillary Ligands

The large steric footprint and trivalent As(III) donor character make this compound a candidate for constructing coordinatively unsaturated metal nodes. The bulky 3,3,5‑trimethylcyclohexyl groups can prevent dimerisation or oligomerisation of reactive metal centres, a strategy previously demonstrated with tricyclohexylarsine in silver(I) coordination polymers [3]. The enhanced steric demand of the target ligand offers a refined control knob for tuning pore size and metal accessibility in MOFs.

Research‑Grade Alkylarsine for Semiconductor Precursor Evaluation

The availability of a high‑purity synthetic route via acid‑catalysed olefin addition [4] makes this compound a viable candidate for evaluation as a low‑toxicity alternative to arsine gas in research‑scale MOCVD or atomic‑layer deposition (ALD) of arsenic‑containing films. Its low vapour pressure and high boiling point suit liquid‑injection or bubbler‑based delivery systems with precise mass‑flow control.

Application
Selection Property
Validation Focus
Pd‑catalysed C–H functionalisation
Steric demand & oxidation resistance
Ligand stability and substrate scope
High‑temperature homogeneous catalysis
Low volatility ligand
Catalyst lifetime and ligand retention
MOF construction
Bulky trivalent As donor
Node unsaturation and pore size control
Semiconductor precursor evaluation
High‑purity alkylarsine
Impurity profile and delivery method
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